3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
CAS No.: 2034432-60-3
Cat. No.: VC4877689
Molecular Formula: C16H16N4O2S
Molecular Weight: 328.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034432-60-3 |
|---|---|
| Molecular Formula | C16H16N4O2S |
| Molecular Weight | 328.39 |
| IUPAC Name | 3-(4-cyanopyridin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide |
| Standard InChI | InChI=1S/C16H16N4O2S/c17-10-12-5-6-18-14(9-12)22-13-3-1-7-20(11-13)16(21)19-15-4-2-8-23-15/h2,4-6,8-9,13H,1,3,7,11H2,(H,19,21) |
| Standard InChI Key | SMOJBPGOEINXBD-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)NC2=CC=CS2)OC3=NC=CC(=C3)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine backbone substituted at the 1-position with a carboxamide group linked to a thiophen-2-yl moiety. At the 3-position, an ether bond connects the piperidine ring to a 4-cyanopyridin-2-yl group. This arrangement introduces both electron-deficient (cyanopyridine) and electron-rich (thiophene) aromatic systems, which may influence its electronic properties and intermolecular interactions .
The cyanopyridine group enhances polarity, while the thiophene and piperidine components contribute to hydrophobic interactions. These features suggest moderate solubility in polar aprotic solvents, though exact measurements remain unreported .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis likely follows multi-step protocols similar to those used for related piperidine carboxamides :
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Piperidine Functionalization:
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Carboxamide Formation:
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Purification and Characterization:
Challenges in Synthesis
Steric hindrance from the 3- and 1-position substituents may complicate ring functionalization, necessitating optimized reaction temperatures (70–100°C) and prolonged reaction times (12–24 hrs) .
Biological Activity and Mechanism
Predicted Target Engagement
Based on structural analogs, the compound may exhibit activity against:
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Kinase Enzymes:
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GPCRs (G-Protein Coupled Receptors):
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Microbial Targets:
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Piperidine carboxamides demonstrate antibacterial effects against Gram-positive pathogens.
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In Silico ADMET Profiling
Computational models using tools like SwissADME predict:
| Parameter | Prediction |
|---|---|
| BBB Permeability | Low (logBB < -1) |
| CYP450 3A4 Inhibition | Moderate (IC₅₀ ~5 µM) |
| hERG Cardiotoxicity | Low risk |
These profiles suggest suitability for central nervous system (CNS)-sparing applications but warrant experimental validation .
Comparative Analysis with Structural Analogs
Activity Trends
Modifications to the piperidine-carboxamide scaffold significantly alter bioactivity:
The thiophene-carboxamide linkage in 3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide may balance target affinity and solubility better than bulkier substituents .
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